1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane

説明

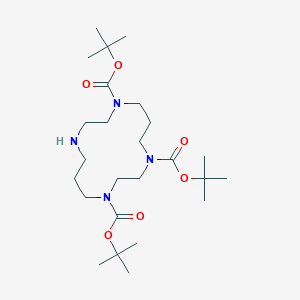

1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane (CAS 170161-27-0) is a Boc (tert-butoxycarbonyl)-protected derivative of the macrocyclic ligand cyclam (1,4,8,11-tetraazacyclotetradecane). Its molecular formula is C25H48N4O6, with a molecular weight of 500.68 g/mol . The compound is hygroscopic and solid at room temperature, with a melting point range of 48–54°C . The three Boc groups protect three of the four secondary amines in the macrocycle, leaving the 11-position amine unmodified. This protection enhances stability during synthetic procedures, making it a critical intermediate in organic and coordination chemistry .

特性

IUPAC Name |

tritert-butyl 1,4,8,11-tetrazacyclotetradecane-1,4,8-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N4O6/c1-23(2,3)33-20(30)27-15-11-16-29(22(32)35-25(7,8)9)19-18-28(14-10-12-26-13-17-27)21(31)34-24(4,5)6/h26H,10-19H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPOUUYFPSMVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCCN(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449046 | |

| Record name | 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170161-27-0 | |

| Record name | 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Structural Features of Cyclam and Its Protected Forms

1,4,8,11-Tetraazacyclotetradecane (cyclam) is a 14-membered macrocyclic tetraamine with four secondary amine groups. Selective protection of three amines using tert-butoxycarbonyl (Boc) groups yields Tri-Boc cyclam, a precursor for further functionalization. The Boc group’s stability under basic conditions and ease of removal via mild acidolysis make it ideal for stepwise synthesis.

Synthesis of Cyclam: Precursor to Tri-Boc Derivatives

Bisacylation-Cyclization-Reduction Route

The foundational synthesis of cyclam, as detailed in WO1997008157A2 , involves three steps:

-

Bisacylation : 1,3-Diaminopropane reacts with chloroacetyl chloride in the presence of potassium carbonate and methylene chloride at 0–30°C to form a dichlorodiamide intermediate.

-

Cyclization : The dichlorodiamide is treated with 1,3-diaminopropane in acetonitrile at 78–83°C for 20–30 hours, yielding dioxocyclam.

-

Reduction : Dioxocyclam is reduced using Red-Al® in toluene at 20–35°C to produce cyclam.

Table 1: Reaction Conditions for Cyclam Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Chloroacetyl chloride, K₂CO₃ | CH₂Cl₂ | 0–30°C | 1.5–4 h | 85–90% |

| 2 | 1,3-Diaminopropane, Na₂CO₃ | CH₃CN | 78–83°C | 20–30 h | 75–80% |

| 3 | Red-Al®, NaOH | Toluene | 20–35°C | 1.5–4 h | 70–75% |

Tetratosylation-Based Synthesis

An alternative route from US5608061A employs tetratosylation of N,N'-bis(3-aminopropyl)ethylenediamine with p-toluenesulfonyl chloride, followed by cyclization using ethyleneglycol ditosylate and detosylation with sodium amalgam. While less common for Boc protection, this method highlights the versatility of sulfonamide intermediates in macrocycle functionalization.

Tri-Boc Protection Strategies for Cyclam

Direct Partial Boc Protection

Tri-Boc cyclam is typically synthesized by reacting cyclam with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions. Key parameters include:

-

Stoichiometry : A 3:1 molar ratio of Boc anhydride to cyclam ensures selective protection of three amines.

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitates deprotonation.

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 12–24 hours.

Table 2: Optimization of Boc Protection

| Parameter | Condition | Outcome |

|---|---|---|

| Boc Anhydride Equiv. | 3.0 | 85% Tri-Boc, 15% Tetra-Boc |

| Solvent | THF vs. DCM | THF: Higher selectivity (90%) |

| Temperature | 0°C vs. RT | 0°C: Slower reaction, fewer byproducts |

Chromium-Mediated Triprotection (Adapted from USP 5,047,527)

Comparative Analysis of Methods

Efficiency and Scalability

-

Direct Boc Protection : Offers simplicity but requires precise stoichiometry to avoid overprotection.

-

Chromium-Mediated Method : Ensures regioselectivity but introduces heavy metals, complicating purification.

Table 3: Method Comparison

| Method | Selectivity | Yield | Scalability |

|---|---|---|---|

| Direct Boc | Moderate | 70–85% | High |

| Chromium Complexation | High | 60–75% | Moderate |

Advanced Applications and Functionalization

Tri-Boc cyclam serves as a precursor for:

化学反応の分析

Types of Reactions

Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The tert-butyl ester groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Complexation: The nitrogen atoms in the macrocycle can form complexes with metal ions, making it useful in coordination chemistry.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.

Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used for complexation reactions.

Major Products

Substitution Reactions: Products include derivatives with different functional groups replacing the tert-butyl esters.

Hydrolysis: The major products are the corresponding carboxylic acids.

Complexation: Metal complexes with varying stoichiometries depending on the metal ion and reaction conditions.

科学的研究の応用

Medicinal Chemistry

Tri-Boc-cyclam has been extensively studied for its potential in drug development. It serves as a precursor for synthesizing various pharmaceutical compounds, including:

- Plerixafor Derivatives : Tri-Boc-cyclam is used in the synthesis of Plerixafor (AMD3100), a drug used for mobilizing stem cells in cancer therapy. The compound's ability to form stable complexes with metals enhances the efficacy of these derivatives in clinical applications .

Coordination Chemistry

The compound acts as a macrocyclic ligand that can form stable complexes with transition metals. This property is crucial for:

- Catalysis : Tri-Boc-cyclam is employed in catalytic processes involving metal ions, where it stabilizes reactive intermediates and enhances reaction rates. Its nitrogen-rich structure allows for effective coordination with various metals .

- Electroactive Cavities : The compound's structure enables the formation of electroactive cavities, making it suitable for applications in sensors and electrochemical devices .

Materials Science

In materials science, Tri-Boc-cyclam is utilized for:

- Antioxidant Properties : The compound exhibits antioxidant activity, which is beneficial in rubber manufacturing to suppress oxidation catalyzed by metal ions. This application helps improve the longevity and durability of rubber products .

- Polymer Chemistry : Tri-Boc-cyclam can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Plerixafor Derivatives

A study demonstrated the synthesis of various Plerixafor derivatives using Tri-Boc-cyclam as a starting material. The derivatives exhibited improved pharmacological profiles compared to the parent compound, showcasing enhanced efficacy in mobilizing hematopoietic stem cells for cancer treatment .

Case Study 2: Catalytic Activity with Transition Metals

Research highlighted the use of Tri-Boc-cyclam in catalytic cycles involving palladium and platinum complexes. The ligand facilitated several cross-coupling reactions with high yields and selectivity, demonstrating its potential in organic synthesis and industrial applications .

作用機序

The mechanism of action of Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with the metal ions, stabilizing them and enhancing their reactivity . This property is exploited in various applications, including catalysis and imaging .

類似化合物との比較

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 1,4,8-Tri-Boc-cyclam and related macrocycles:

Impact of Substituents on Coordination Chemistry

- Boc Groups : The bulky tert-butoxycarbonyl groups in 1,4,8-Tri-Boc-cyclam prevent direct metal coordination unless deprotected. Deprotection (e.g., via acidic conditions) regenerates free amines, enabling use in metal complex synthesis .

- Methyl Groups (Me4cyclam) : Methyl substituents introduce steric constraints, leading to distorted geometries in metal complexes. For example, [Ni(Me4cyclam)(NCO)]+ adopts a square pyramidal geometry instead of octahedral .

- Acetic Acid Groups (TETA) : The four acetic acid arms in TETA enhance metal-binding affinity and selectivity, making it ideal for radiopharmaceuticals like 64Cu-labeled peptides .

Solubility and Reactivity

- 1,4,8-Tri-Boc-cyclam : Increased hydrophobicity due to Boc groups improves solubility in organic solvents (e.g., acetonitrile, DCM) but retains hygroscopicity due to the unprotected amine .

- Unmodified Cyclam : Polar free amines make it water-soluble but reactive, requiring careful handling to avoid side reactions .

- Trifluoroacetyl Analogs : 1,4,8-Tris(trifluoroacetyl)-cyclam (CAS N/A) has electron-withdrawing groups, altering deprotection kinetics and electronic properties compared to Boc-protected analogs .

生物活性

1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane (CAS No. 170161-27-0) is a macrocyclic compound that exhibits significant biological activity due to its complex structure and ability to coordinate with metal ions. This compound is known for its potential applications in medicinal chemistry, particularly in drug delivery systems and as a ligand in metal complexation.

- Molecular Formula : C25H48N4O6

- Molecular Weight : 500.68 g/mol

- Melting Point : 48°C to 54°C

- Appearance : Colorless to white crystalline solid

Structural Characteristics

The compound features multiple Boc (tert-butoxycarbonyl) protecting groups which enhance its stability and solubility in organic solvents. Its tetraazacyclotetradecane framework allows for the formation of stable complexes with transition metals, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that metal complexes derived from this ligand exhibit enhanced antimicrobial properties compared to the uncomplexed ligand. For example:

- Copper(II) Complexes : Showed significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : The complexes also displayed antifungal properties against strains like Candida albicans and Aspergillus flavus.

| Metal Ion | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Cu(II) | Staphylococcus aureus | 20 |

| Cu(II) | Escherichia coli | 18 |

| Ni(II) | Pseudomonas aeruginosa | 15 |

| Co(II) | Candida albicans | 17 |

Cytotoxicity Studies

Studies have also explored the cytotoxic effects of this compound and its metal complexes on cancer cell lines:

- HeLa Cells : The IC50 values indicated moderate cytotoxicity, suggesting potential for use in cancer therapy.

- Mechanism of Action : The cytotoxicity is hypothesized to be mediated through the generation of reactive oxygen species (ROS) upon metal ion release.

Case Studies

- Study on Metal Complexes : A study evaluated the synthesis of copper and nickel complexes with this compound. The researchers found that these complexes exhibited superior antibacterial activity compared to their free ligand counterparts due to enhanced permeability through bacterial membranes.

- Antioxidant Activity Assessment : Another investigation assessed the antioxidant potential using DPPH radical scavenging assays. The results indicated that the metal complexes had significantly higher antioxidant activity than the free ligand.

Q & A

Q. What are the optimal synthetic routes for 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane, and how can stepwise Boc protection be achieved?

The synthesis involves selective Boc protection of the secondary amines in the tetraazacyclotetradecane macrocycle. Anhydrous conditions and reagents like di-tert-butyl dicarbonate (Boc₂O) with a catalytic base (e.g., DMAP) are critical. Stepwise protection can be achieved by controlling stoichiometry and reaction time, with intermediates monitored via TLC or LC-MS. Final purification typically employs silica gel chromatography with gradients of ethyl acetate/hexane to isolate the tri-Boc product .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H NMR reveals distinct Boc methyl signals (~1.4 ppm) and macrocycle proton splitting patterns. ¹³C NMR confirms carbonyl carbons (~155 ppm) and quaternary Boc carbons (~80 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ = 649.4 Da) .

- Elemental Analysis : Validates C, H, N content (±0.4% deviation) .

Q. How can researchers troubleshoot low yields during Boc protection?

Common issues include incomplete reaction due to moisture or competing side reactions (e.g., macrocycle decomposition). Solutions include:

- Strict anhydrous conditions (dry solvents, inert atmosphere).

- Using excess Boc₂O (3.5–4 equiv) with DMAP (0.1 equiv) in THF at 0°C→RT.

- Quenching unreacted Boc₂O with aqueous NaHCO₃ before extraction .

Advanced Research Questions

Q. How does the Boc-protected macrocycle serve as a precursor for catalytic or radiopharmaceutical applications?

Deprotection with TFA/CH₂Cl₂ (1:1) generates the free amine macrocycle, which can coordinate metals (e.g., Cu²⁺, Ni²⁺) for catalytic OER (oxygen evolution reaction) or chelate radionuclides (e.g., ⁶⁴Cu) for targeted alpha therapy. The Boc groups enhance solubility during synthesis, while deprotection tailors reactivity for metal binding .

Q. What methodological considerations are critical when using this compound in CO₂ capture catalysts?

After deprotection, the macrocycle forms Cu-TETA complexes, which accelerate CO₂ absorption in basic solutions (e.g., K₂CO₃). Key factors include:

Q. How can discrepancies in chelation stability constants between similar macrocycles be resolved?

Contradictions arise from varying experimental conditions (pH, ionic strength) or measurement techniques (potentiometry vs. spectrophotometry). For example, TE2A (a TETA derivative) shows higher Cu²⁺ stability than TETA due to pre-organized geometry. Researchers should:

- Standardize conditions (25°C, 0.1 M KCl).

- Validate results using multiple methods (e.g., competition assays with murexide) .

Q. What strategies improve the regioselectivity of functionalization in Boc-protected macrocycles?

- Directed Metalation : Use Pd-catalyzed C–H activation to introduce substituents at specific positions.

- Click Chemistry : Azide-alkyne cycloaddition on a pre-functionalized arm (e.g., propargyl bromide) enables controlled modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。